molecular formula C6H5BrIN B1283091 2-Bromo-4-iodoaniline CAS No. 29632-73-3

2-Bromo-4-iodoaniline

Cat. No. B1283091
CAS RN: 29632-73-3
M. Wt: 297.92 g/mol
InChI Key: HHWOYRKNRZSNQE-UHFFFAOYSA-N
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Description

2-Bromo-4-iodoaniline is a compound that is not directly discussed in the provided papers. However, the papers do discuss related bromo- and iodo- substituted aromatic compounds, which can provide insights into the properties and reactivity of 2-bromo-4-iodoaniline. For instance, the synthesis of 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, is described, which suggests that halogenated aromatic compounds are important intermediates in organic synthesis .

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For example, 2-bromo-4-iodopyridine is synthesized from 2-bromopyridine using a halogen dance reaction, which involves the exchange of halogen atoms on the aromatic ring . Similarly, bromo- and iodo- substituted anilines and quinolines are synthesized through various methods, including diazotization, substitution, and reduction reactions . These methods could potentially be adapted for the synthesis of 2-bromo-4-iodoaniline.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can exhibit interesting interactions, such as halogen-π interactions, as observed in the crystal structures of some products . The presence of bromo and iodo substituents on an aromatic ring can also influence the electronic properties of the molecule, which can be important for its reactivity and the formation of hydrogen bonds in isomorphous structures .

Chemical Reactions Analysis

The reactivity of halogenated anilines in chemical reactions is well-documented. For instance, the electrochemical oxidation of various bromo- and iodoanilines has been studied, revealing insights into the mechanisms and products formed during these reactions . The presence of halogen substituents can lead to different pathways and products, such as the formation of azobenzene derivatives or halogenated diphenylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents. For example, the introduction of bromo and iodo groups can affect the compound's stability, nucleophilicity, and the capacity of the resulting amide moiety to act as a good leaving group . These properties are crucial for the compound's utility in multicomponent chemistry and its potential applications in the synthesis of biologically active molecules .

Scientific Research Applications

Electrochemical Oxidation in Acetonitrile Solution

Research by Kádár et al. (2001) investigated the electrochemical oxidation of various haloanilines, including 4-iodoaniline, in acetonitrile solution. This study is significant for understanding the electrochemical behavior of haloanilines, which could be applicable in synthesizing organic compounds and electrochemical sensors. Their findings suggest specific oxidation mechanisms and products for different haloanilines, which might be extended to 2-bromo-4-iodoaniline. (Kádár et al., 2001)

Crystal Structures of Phenoxyanilines

Dey and Desiraju (2004) compared the crystal structures of various haloanilines and their derivatives. Their research highlights the structural similarities and differences among these compounds, which is crucial for understanding the molecular interactions and stability of 2-bromo-4-iodoaniline in different environments. This information is valuable for material science and pharmaceutical applications. (Dey & Desiraju, 2004)

Palladium-Catalyzed Carbonylation

A study by Ács et al. (2006) on the palladium-catalyzed carbonylation of 2-iodoaniline derivatives reveals processes that might be applicable to 2-bromo-4-iodoaniline. Their research is particularly relevant in the context of organic synthesis, providing insights into the formation of complex organic molecules, which could be useful in pharmaceutical and material science. (Ács et al., 2006)

Bromine Migration in Alkylation Conditions

Barraza and Denmark (2017) reported a study on the rearrangement of 2-bromoaniline under alkylation conditions, which may provide insights into the reactivity and stability of 2-bromo-4-iodoaniline in similar conditions. Understanding such reactivity is crucial for its application in synthetic chemistry. (Barraza & Denmark, 2017)

Thermo- and Photochromic Behaviour

Carletta et al. (2017) explored the thermochromic and photochromic behavior of haloaniline complexes, including 4-iodoaniline. This research is relevant for developing materials with temperature-sensitive color changes, which have potential applications in smart materials and sensors. (Carletta et al., 2017)

Safety And Hazards

2-Bromo-4-iodoaniline is classified as acutely toxic and may cause skin irritation, serious eye damage, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-bromo-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWOYRKNRZSNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573027
Record name 2-Bromo-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodoaniline

CAS RN

29632-73-3
Record name 2-Bromo-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-iodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
PD Callaghan, MS Gibson - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… viously described 2-bromo-4-iodoaniline, now identified (t.1.c. and ir spectra) as a mixture of 2-bromo-4-iodoaniline and 2,4-dibromoaniline. Authentic 2-bromo4-iodoaniline was later …
Number of citations: 5 pubs.rsc.org
M Gon, Y Morisaki, Y Chujo - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
… -butylethynylbenzene 1 was reacted with 2-bromo-4-iodoaniline in the presence of a catalytic … Compound 8 was reacted with 2-bromo-4-iodoaniline in the same manner as described for …
Number of citations: 100 pubs.rsc.org
SP Breazzano, YB Poudel… - Journal of the American …, 2013 - ACS Publications
… The requisite precursor 8 for macrocyclization was prepared following the approach developed for 1, enlisting 2-bromo-4-iodoaniline in the early-stage Suzuki–Miyaura coupling …
Number of citations: 100 pubs.acs.org
RM Appa, B Ramesh Naidu… - … Chemistry Letters and …, 2021 - Taylor & Francis
… , the reaction of 2-bromoaniline (1aa) with I 2 in the presence of K 2 O in a 2.5 mL and 0.5 mL mixture of water and EtOH was produced the desired product, 2-bromo-4-iodoaniline (2aa) …
Number of citations: 17 www.tandfonline.com
PD Callaghan - 1968 - search.proquest.com
… hy thin layer chromatography, when B was shewn to he a mixture of two compounds whose Rf values could he correlated with those of authentic specimens of 2-bromo-4-iodoaniline …
Number of citations: 0 search.proquest.com
EJ Linstad - 2018 - search.proquest.com
By developing protection schemes for drug-like amines, I have expanded the scope of diaryliodonium salt labeling chemistry. Diaryliodonium salts are well-known intermediates for the …
Number of citations: 2 search.proquest.com
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… To a solution of 2-bromo-4-iodoaniline (298 mg, 1 mmol) in anhydrous DMF (5 mL) at 0 C, NaH (60%, 120 mg, 3 mmol) was added followed by addition of the MeI (568 mg, 4 mmol)). …
Number of citations: 30 pubs.acs.org
SP Breazzano - 2013 - search.proquest.com
… The requisite precursor 1.20 for macrocyclization was prepared following the approach developed for 1.19 enlisting 2-bromo-4-iodoaniline in the early stage Suzuki-Miyaura coupling …
Number of citations: 0 search.proquest.com
M Gon - 2016 - repository.kulib.kyoto-u.ac.jp
The studies presented in the thesis have been carried out under the direction of Professor Yoshiki Chujo at Department of Polymer Chemistry, Graduate School of Engineering, Kyoto …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
V Trávníková - 2018 - dspace.cuni.cz
Helicenes are inherently chiral polycyclic aromatic molecules. Laterally extended helicenes have their outer rim extended by one or more aromatic rings, which gives them unique …
Number of citations: 0 dspace.cuni.cz

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